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Compound of Interest

Compound Name: U-104489

Cat. No.: B1682658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and

purification of PNU-104489, also known as N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-

ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide (CAS Registry Number:

177577-60-5)[1]. While a single, comprehensive synthesis protocol for PNU-104489 is not

readily available in published literature, a plausible and chemically sound synthetic route can

be devised based on the synthesis of its key structural fragments. This document outlines a

proposed retrosynthetic analysis and provides detailed protocols for the synthesis of the

necessary precursors, their coupling to form PNU-104489, and subsequent purification

methods.

Molecular Structure:

Figure 1: Chemical structure of PNU-104489.
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Retrosynthetic Analysis
A logical approach to the synthesis of PNU-104489 involves the formation of an amide bond

between two key intermediates: 5-(methanesulfonamido)-1H-indole-2-carboxylic acid and N-

ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine. The synthesis of these

precursors is described below.

PNU-104489Amide Bond Formation

5-(methanesulfonamido)-1H-indole-2-carboxylic acid

N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-pyridinyl]amino]piperidine

Click to download full resolution via product page

Caption: Retrosynthetic analysis of PNU-104489.

Experimental Protocols
Part 1: Synthesis of 5-(methanesulfonamido)-1H-indole-
2-carboxylic acid
The synthesis of 5-substituted indole derivatives can be achieved through various methods,

including the Japp-Klingemann reaction, which avoids the direct use of hydrazine[2].

Protocol:

Diazotization: A suitable aniline precursor with a methanesulfonamide group at the para

position is diazotized using sodium nitrite in an acidic medium (e.g., concentrated HCl and

water) at low temperatures (-2 to 0 °C)[2].

Japp-Klingemann Reaction: The resulting diazonium salt is then reacted with a β-keto ester,

such as ethyl 2-methylacetoacetate, in the presence of a base (e.g., sodium acetate) to form

a hydrazone[2].

Fischer Indole Synthesis: The purified hydrazone undergoes a Fischer-type cyclization in the

presence of an acid catalyst (e.g., gaseous HCl in acetic acid) to yield the corresponding
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indole-2-carboxylate ester[2].

Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base such as sodium

hydroxide, followed by acidification to precipitate the desired 5-(methanesulfonamido)-1H-

indole-2-carboxylic acid[2].

Quantitative Data for a related 5-substituted indole synthesis:

Step Reactants Reagents Conditions Yield Reference

Hydrazone

Formation

p-toluidine

derivative,

Ethyl 2-

methylacetoa

cetate

NaNO2, HCl,

NaOAc
0-5 °C - [2]

Fischer

Indolization

Hydrazone

intermediate

Acetic acid,

gaseous HCl

Room

Temperature
- [2]

Hydrolysis

Indole-2-

carboxylate

ester

NaOH, then

HCl
- - [2]

Part 2: Synthesis of N-ethyl-N-[3-[(1,1-
dimethylethyl)amino]-2-pyridinyl]amino]piperidine
The synthesis of this complex substituted piperidine can be approached through a multi-step

process involving the construction of the substituted pyridine ring followed by its attachment to

the piperidine moiety.

Protocol:

Synthesis of the Pyridine Core: A suitably substituted pyridine, such as 2-chloro-3-

nitropyridine, can serve as the starting material.

Nucleophilic Substitution: The chlorine atom can be displaced by a tert-butylamine group.
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Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example,

using catalytic hydrogenation (H2/Pd/C) or a reducing agent like iron in acetic acid.

Introduction of the Ethylamino Piperidine Moiety: The resulting diamine can be reacted with a

protected 4-piperidone derivative, followed by reductive amination with an ethyl group source

(e.g., acetaldehyde and a reducing agent like sodium triacetoxyborohydride).

Deprotection: The protecting group on the piperidine nitrogen is then removed to yield the

final amine.

Quantitative Data for related substituted piperidine syntheses:

Step Description Reagents Conditions Yield Reference

Reductive

Alkylation

Secondary

amine,

Acetaldehyde

NaBH(OAc)3 - - [3]

Nucleophilic

Substitution

Mesylate,

Benzylamine
- - 60% [3]

Part 3: Coupling of Precursors to Synthesize PNU-
104489
The final step in the proposed synthesis is the coupling of the indole carboxylic acid and the

piperidine amine via an amide bond formation.

5-(methanesulfonamido)-1H-
indole-2-carboxylic acid

Amide Coupling
(e.g., HATU, DIPEA)

N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-
2-pyridinyl]amino]piperidine

PNU-104489

Click to download full resolution via product page

Caption: Proposed final coupling step for PNU-104489 synthesis.
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Protocol:

Activation of the Carboxylic Acid: The 5-(methanesulfonamido)-1H-indole-2-carboxylic acid is

dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A coupling agent such as HATU

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine)

are added, and the mixture is stirred for a short period to form the activated ester.

Amine Addition: A solution of N-ethyl-N-[3-[(1,1-dimethylethyl)amino]-2-

pyridinyl]amino]piperidine in the same solvent is added to the reaction mixture.

Reaction: The reaction is stirred at room temperature until completion, which can be

monitored by TLC or LC-MS.

Work-up: The reaction mixture is typically diluted with an organic solvent and washed with

aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents

and byproducts. The organic layer is then dried over a drying agent (e.g., sodium sulfate),

filtered, and concentrated under reduced pressure.

Purification Methods
The crude PNU-104489 obtained after the final coupling step will likely contain unreacted

starting materials, coupling agent byproducts, and other impurities. A multi-step purification

process is recommended.

1. Column Chromatography:

Stationary Phase: Silica gel is the most common choice for the initial purification of organic

compounds of this nature.

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar

solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically

employed. The optimal solvent system should be determined by thin-layer chromatography

(TLC) analysis of the crude product.

2. Recrystallization:
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If the product obtained from chromatography is a solid, recrystallization can be an effective

method for further purification.

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at

room temperature but highly soluble at an elevated temperature. Common solvents for

benzamide-type compounds include ethanol, isopropanol, or mixtures of solvents like ethyl

acetate/hexane.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Stationary Phase: A C18 column is commonly used.

Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or

formic acid) and an organic solvent such as acetonitrile or methanol. The fractions containing

the pure product are collected, and the solvent is removed under reduced pressure.

Lyophilization may be necessary if water is present in the final fractions.

Purity Analysis:

The purity of the final product should be assessed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the

desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and identify any impurities.

This comprehensive guide provides a robust framework for the synthesis and purification of

PNU-104489, enabling researchers to produce this compound for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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